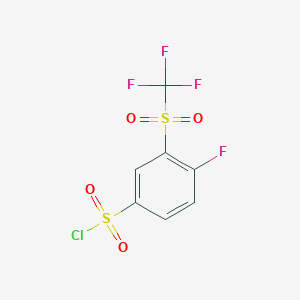

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Overview

Description

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O4S2 . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis

The molecular weight of this compound is 326.68 . The InChI code is 1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H .Chemical Reactions Analysis

This compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a specific gravity of 1.62 at 20/20°C and a refractive index of 1.48 . It is sensitive to moisture .Scientific Research Applications

Synthesis of Organic Compounds :

- Fedyunyaeva and Shershukov (1993) demonstrated the synthesis of 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides, highlighting the potential of sulfonyl chloride derivatives in creating complex organic molecules with luminescence properties (Fedyunyaeva & Shershukov, 1993).

Radiochemical Applications :

- Löser et al. (2013) explored the use of fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling amines, indicating its utility in developing imaging agents for positron emission tomography (PET) (Löser et al., 2013).

Pharmaceutical Applications :

- Weiss and Pühlhofer (2001) showed that fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates, which are of interest in pharmaceutical research due to their mild SNAr reactivity under electrostatic effects (Weiss & Pühlhofer, 2001).

Fluorescent Probe Development :

- Yang et al. (2010) developed a fluorogenic probe for sodium new houttuyfonate using 4-methylumbelliferyl-2,4-dinitrobenzenesulfonate synthesized from benzenesulfonyl chloride, demonstrating its applications in fluorescence-based detection (Yang et al., 2010).

Cation-Exchange Membrane Development :

- Uchimoto et al. (2000) employed benzenesulfonyl chloride in the preparation of thin cation-exchange films with fixed sulfonic acid groups, highlighting its potential in developing advanced materials for electrochemical applications (Uchimoto et al., 2000).

Synthesis of Heterocyclic Compounds :

- Cherepakha, Kovtunenko, and Tolmachev (2013) conducted condensations of halo-substituted benzenesulfonyl chlorides with aminoazoles to produce azolo[c][1,2,4]benzothiadiazine S,S-dioxides, useful in the synthesis of complex heterocyclic structures (Cherepakha et al., 2013).

Safety And Hazards

properties

IUPAC Name |

4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOKHJRIIDLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719858 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

CAS RN |

1027345-07-8 | |

| Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

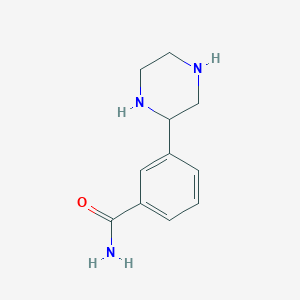

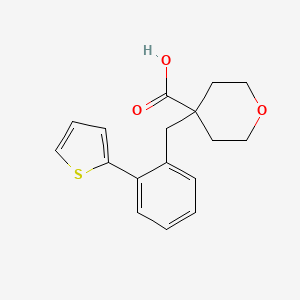

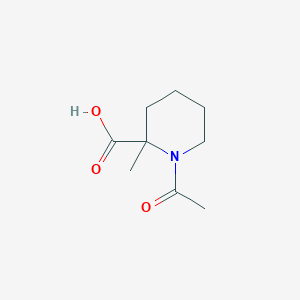

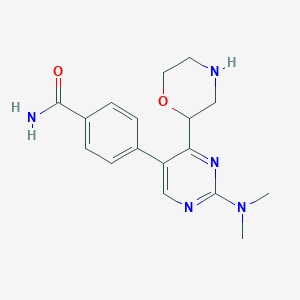

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)

![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)

![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)